Qianhucoumarin A

Description

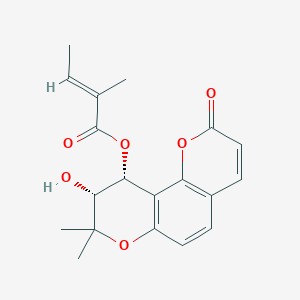

Structure

3D Structure

Properties

IUPAC Name |

[(9R,10R)-9-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-5-10(2)18(22)24-16-14-12(25-19(3,4)17(16)21)8-6-11-7-9-13(20)23-15(11)14/h5-9,16-17,21H,1-4H3/b10-5+/t16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLSCFLMIOADPA-AVTSYZAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150135-35-6 | |

| Record name | Qianhucoumarin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150135356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Isolating Qianhucoumarin A from Peucedanum praeruptorum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and purification of Qianhucoumarin A, a bioactive coumarin found in the roots of Peucedanum praeruptorum Dunn, a plant widely used in traditional Chinese medicine. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the isolation workflow.

Introduction

Peucedanum praeruptorum Dunn, commonly known as "Qianhu," is a rich source of various coumarins, which have garnered significant interest for their potential pharmacological activities. Among these, this compound is a notable constituent. The isolation of pure this compound is a critical step for its further pharmacological evaluation and potential drug development. This guide synthesizes methodologies from published research to provide a detailed protocol for its extraction and purification.

Experimental Protocols

The isolation of this compound from the roots of Peucedanum praeruptorum typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.

Plant Material and Pre-treatment

Dried roots of Peucedanum praeruptorum Dunn are the starting material. Prior to extraction, the roots are typically washed, dried, and pulverized to increase the surface area for efficient solvent penetration.

Extraction

The powdered root material is extracted with an organic solvent to obtain a crude extract containing a mixture of coumarins and other phytochemicals.

Protocol:

-

Maceration: The powdered roots of Peucedanum praeruptorum are macerated with an organic solvent, such as methanol or ethanol, at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.

-

Solvent Evaporation: The combined extracts are filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

More advanced extraction techniques like microwave-assisted extraction (MAE) have also been employed for the extraction of coumarins from plant materials, which can offer improved efficiency and reduced extraction times[1][2].

Fractionation and Purification

The crude extract is subjected to a series of chromatographic techniques to isolate this compound from other compounds. High-speed counter-current chromatography (HSCCC) and preparative high-performance liquid chromatography (prep-HPLC) are powerful techniques for the separation of coumarins from Peucedanum praeruptorum[3][4].

Protocol using High-Speed Counter-Current Chromatography (HSCCC):

-

Solvent System Selection: A suitable two-phase solvent system is crucial for successful HSCCC separation. A commonly used system for coumarin separation from Peucedanum praeruptorum is a mixture of light petroleum-ethyl acetate-methanol-water[3]. The optimal ratio is determined through preliminary experiments to achieve a suitable partition coefficient (K) for the target compound.

-

HSCCC Operation:

-

The HSCCC column is first filled with the stationary phase (typically the upper phase of the solvent system).

-

The apparatus is then rotated at a specific speed (e.g., 800 rpm).

-

The mobile phase (typically the lower phase) is pumped through the column at a defined flow rate.

-

Once the system reaches hydrodynamic equilibrium, the crude extract, dissolved in a small volume of the solvent mixture, is injected.

-

-

Fraction Collection and Analysis: The effluent from the column is continuously monitored by a UV detector, and fractions are collected based on the chromatogram. The fractions containing the target compound are then analyzed by analytical HPLC or TLC to confirm their purity.

Alternative and subsequent purification steps may include:

-

Silica Gel Column Chromatography: The crude extract or fractions from a preliminary separation can be subjected to silica gel column chromatography, eluting with a gradient of solvents such as a hexane-ethyl acetate mixture.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain high-purity this compound, prep-HPLC with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water or acetonitrile-water gradient) is often employed[4].

Structure Elucidation

The structure of the isolated this compound is confirmed by various spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): EIMS (Electron Ionization Mass Spectrometry) provides information about the molecular weight and fragmentation pattern.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups and chromophores present in the molecule[5].

The absolute configuration of this compound has been determined as 3'(R)-hydroxy-4'(R)-tigloyloxy-3',4'-dihydroseslin through chemical correlation with known compounds[5].

Quantitative Data

The following table summarizes the quantitative data related to the isolation of coumarins from Peucedanum praeruptorum using HSCCC, which can serve as a reference for optimizing the isolation of this compound.

| Compound | Yield (mg) from crude extract | Purity (%) | Reference |

| Qianhucoumarin D | 5.3 | 98.6 | [3] |

| Pd-Ib | 7.7 | 92.8 | [3] |

| (+)-praeruptorin A | 35.8 | 99.5 | [3] |

| (+)-praeruptorin B | 31.9 | 99.4 | [3] |

Note: The yield of this compound from the original isolation paper was not explicitly quantified in a manner that is directly comparable in this table.

Visualized Workflow

The following diagrams illustrate the key workflows in the isolation and analysis of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Preparative isolation and purification of coumarins from Peucedanum praeruptorum Dunn by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Isolation and structure elucidation of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

Qianhucoumarin A: A Comprehensive Technical Guide to its Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Qianhucoumarin A, a pyranocoumarin first isolated from the roots of the traditional Chinese medicinal plant Peucedanum praeruptorum Dunn, has garnered interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the natural sourcing and biosynthetic pathway of this compound. It is designed to serve as a critical resource for researchers in natural product chemistry, biosynthesis, and drug discovery. This document details the known natural abundance, presents a putative biosynthetic pathway based on current scientific literature, and provides comprehensive experimental protocols for isolation and enzymatic studies.

Natural Source and Abundance

This compound is a naturally occurring pyranocoumarin found in the roots of Peucedanum praeruptorum Dunn, a plant belonging to the Apiaceae family.[1] The dried root of this plant, known as "Qianhu" in traditional Chinese medicine, is the exclusive natural source from which this compound has been isolated.[1] While the roots of P. praeruptorum are rich in various coumarins, specific quantitative data on the concentration or yield of this compound remains largely unpublished in readily available literature. However, preparative isolation studies on other coumarins from the same plant provide a basis for estimating its presence as a minor to moderately abundant constituent.

Table 1: Phytochemicals Isolated from Peucedanum praeruptorum Dunn

| Compound Class | Examples | Reference |

| Pyranocoumarins | This compound , Praeruptorin A, Praeruptorin B, Peucedanocoumarin II | [1] |

| Furanocoumarins | Psoralen, 5-Methoxypsoralen, 8-Methoxypsoralen | [1] |

| Simple Coumarins | Umbelliferone, Scopoletin | |

| Other Compounds | β-Sitosterol | [1] |

Biosynthesis of this compound

The biosynthesis of this compound originates from the general phenylpropanoid pathway, a fundamental route for the synthesis of a vast array of plant secondary metabolites. The pathway culminates in the formation of the characteristic pyranocoumarin scaffold, which is further modified to yield this compound.

The Phenylpropanoid Pathway and Formation of Umbelliferone

The initial steps of coumarin biosynthesis are well-established and involve the conversion of L-phenylalanine to p-coumaroyl-CoA through the action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL)

-

Cinnamate 4-hydroxylase (C4H)

-

4-Coumarate:CoA ligase (4CL)

p-Coumaroyl-CoA then undergoes ortho-hydroxylation catalyzed by ** p-coumaroyl-CoA 2'-hydroxylase (C2'H)**, followed by spontaneous or enzyme-assisted lactonization to form the core simple coumarin, umbelliferone .

Formation of the Dihydroseslin Core

The biosynthesis of the dihydropyran ring of the dihydroseslin core in P. praeruptorum involves prenylation of umbelliferone followed by cyclization.

-

Prenylation: Umbelliferone is prenylated at the C6 position by a prenyltransferase (PT) using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor to form demethylsuberosin .

-

Cyclization: The formation of the dihydropyran ring is catalyzed by a specific cytochrome P450 enzyme. In P. praeruptorum, demethylsuberosin cyclase (PpDC) has been identified as the enzyme responsible for the cyclization of demethylsuberosin to form the pyranocoumarin scaffold.[2]

Putative Final Steps to this compound

The final steps in the biosynthesis of this compound involve the hydroxylation and subsequent acylation of the dihydroseslin core. While the specific enzymes for these steps have not yet been fully characterized, a putative pathway can be proposed based on known enzymatic reactions in coumarin biosynthesis.

-

Hydroxylation: A cytochrome P450 monooxygenase (CYP450) is hypothesized to catalyze the hydroxylation of the dihydroseslin core at the 3' position.

-

Acylation (Tigloylation): The final step is the esterification of the 4'-hydroxyl group with a tigloyl moiety. This reaction is likely catalyzed by an acyltransferase , which utilizes tigloyl-CoA as the acyl donor.

Diagram of the Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Isolation of this compound from Peucedanum praeruptorum Roots

This protocol is adapted from a published method for the preparative isolation of coumarins from P. praeruptorum using high-speed counter-current chromatography (HSCCC).[3]

3.1.1. Extraction

-

Air-dry the roots of P. praeruptorum and grind them into a fine powder.

-

Extract the powdered root material (e.g., 500 g) with 95% ethanol (3 x 5 L) at room temperature with occasional shaking for 72 hours.

-

Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

-

Concentrate the ethyl acetate fraction, which is typically enriched with coumarins, for further purification.

3.1.2. High-Speed Counter-Current Chromatography (HSCCC) Purification

-

Two-phase solvent system: Prepare a two-phase solvent system of petroleum ether-ethyl acetate-methanol-water (5:5:5:5, v/v/v/v). Equilibrate the mixture in a separatory funnel and separate the two phases.

-

HSCCC instrument preparation: Fill the multilayer coil column entirely with the upper phase (stationary phase).

-

Sample loading: Dissolve the ethyl acetate extract in a mixture of the upper and lower phases (1:1, v/v) and inject it into the column.

-

Elution: Pump the lower phase (mobile phase) into the head of the column at a flow rate of 2.0 mL/min, while the apparatus is rotated at 850 rpm.

-

Fraction collection: Collect fractions based on the UV absorbance profile at 280 nm.

-

Analysis of fractions: Analyze the collected fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

Further purification: Pool the fractions containing this compound and subject them to further purification steps, such as preparative HPLC, if necessary, to achieve high purity.

Diagram of the Isolation Workflow

Caption: General workflow for the isolation of this compound.

Characterization of Biosynthetic Enzymes

3.2.1. Heterologous Expression of Candidate Enzymes

-

Gene cloning: Identify candidate genes for the hydroxylase and acyltransferase from the transcriptome or genome of P. praeruptorum. Amplify the full-length coding sequences by PCR.

-

Vector construction: Clone the amplified gene sequences into an appropriate expression vector (e.g., pET-28a for E. coli or pYES2 for yeast).

-

Transformation: Transform the expression constructs into a suitable host organism (E. coli BL21(DE3) or Saccharomyces cerevisiae).

-

Protein expression: Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

-

Protein extraction: Harvest the cells and prepare crude protein extracts or purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

3.2.2. In Vitro Enzyme Assays

-

Reaction mixture: Prepare a reaction mixture containing the purified recombinant enzyme or crude protein extract, the substrate (dihydroseslin for the hydroxylase assay; 3'-hydroxy-dihydroseslin for the acyltransferase assay), and necessary cofactors (NADPH for CYP450s; tigloyl-CoA for the acyltransferase).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction termination and extraction: Stop the reaction by adding a solvent like ethyl acetate and extract the products.

-

Product analysis: Analyze the reaction products by HPLC or LC-MS to detect the formation of the hydroxylated intermediate or this compound. Compare the retention time and mass spectrum with an authentic standard if available.

Diagram of the Enzyme Characterization Workflow

Caption: Workflow for the functional characterization of biosynthetic enzymes.

Conclusion

This technical guide consolidates the current knowledge on the natural source and biosynthesis of this compound. While the natural origin from Peucedanum praeruptorum is well-established, the complete biosynthetic pathway, particularly the final modification steps, requires further elucidation. The provided experimental protocols offer a solid foundation for researchers to pursue the isolation of this compound and to functionally characterize the yet-unidentified enzymes in its biosynthetic pathway. Future research in these areas will be crucial for enabling the biotechnological production of this and other related pyranocoumarins for potential therapeutic applications.

References

- 1. [Isolation and structure elucidation of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two types of coumarins-specific enzymes complete the last missing steps in pyran- and furanocoumarins biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparative isolation and purification of coumarins from Peucedanum praeruptorum Dunn by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Qianhucoumarin A chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qianhucoumarin A is a naturally occurring pyranocoumarin first isolated from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine. As a member of the coumarin family, this compound has attracted interest for its potential pharmacological activities. This technical guide provides a detailed overview of its chemical structure, properties, and known biological activities, compiling available data from scientific literature to support further research and drug development efforts.

Chemical Structure and Properties

This compound is characterized by a pyranocoumarin core structure. Its systematic IUPAC name is [(9R,10R)-9-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate. The chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀O₆ | [1] |

| Molecular Weight | 344.36 g/mol | [1] |

| IUPAC Name | [(9R,10R)-9-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate | N/A |

| CAS Number | 150135-35-6 | N/A |

| Appearance | White crystalline powder | N/A |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents | N/A |

Spectroscopic Data

The structure of this compound was elucidated using various spectroscopic techniques, including Ultraviolet (UV), Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Electron Ionization Mass Spectrometry (EIMS).

Table 2: Spectroscopic Data for this compound

| Technique | Key Data Points |

| ¹H NMR | Data not available in accessible literature. |

| ¹³C NMR | Data not available in accessible literature. |

| IR (KBr) | Data not available in accessible literature. |

| Mass Spec (EI-MS) | Data not available in accessible literature. |

| UV λmax (MeOH) | Data not available in accessible literature. |

Experimental Protocols

Isolation of this compound

The following is a generalized workflow for the isolation of coumarins from Peucedanum praeruptorum, based on common phytochemical extraction and isolation procedures. The specific details for this compound from the original literature are not fully accessible.

Biological Activity and Potential Therapeutic Applications

While specific studies on the biological activity of this compound are limited in the publicly available literature, research on other coumarins isolated from Peucedanum praeruptorum and the broader class of pyranocoumarins suggests potential therapeutic applications in the areas of anti-inflammatory and anticancer activities.

Anti-Inflammatory Activity

Several coumarins from Peucedanum praeruptorum have been shown to exhibit anti-inflammatory effects.[2][3] The proposed mechanism of action for some of these related compounds involves the inhibition of the NF-κB signaling pathway.[2] This pathway is a key regulator of the inflammatory response, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines.

Anticancer Activity

Coumarins as a class of compounds have been extensively studied for their anticancer properties. The roots of P. praeruptorum have been reported to possess modulatory effects on tumor cells.[4] The mechanisms of action for various coumarins include the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis. While there is no specific data on the anticancer activity of this compound, its structural similarity to other biologically active coumarins suggests that this is a promising area for future investigation.

Conclusion and Future Directions

This compound is a pyranocoumarin with a well-defined chemical structure. While its biological activities have not been extensively reported, the known pharmacological effects of related compounds from Peucedanum praeruptorum and the broader coumarin class suggest its potential as an anti-inflammatory and anticancer agent. Future research should focus on obtaining detailed spectroscopic data for complete characterization, developing efficient synthesis methods, and conducting comprehensive in vitro and in vivo studies to elucidate its specific biological activities and mechanisms of action. Such research is crucial for unlocking the full therapeutic potential of this compound.

References

- 1. Frontiers | The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn [frontiersin.org]

- 2. Structurally Diverse Coumarins from Peucedanum praeruptorum and their Anti-Inflammatory Activities via NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyranocoumarins from Root Extracts of Peucedanum praeruptorum Dunn with Multidrug Resistance Reversal and Anti-Inflammatory Activities [mdpi.com]

Spectroscopic Data of Qianhucoumarin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qianhucoumarin A is a natural product isolated from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine. Its chemical structure has been identified as 3'(R)-hydroxy-4'(R)-tigloyloxy-3',4'-dihydroseslin.[1][2] The structural elucidation of this coumarin derivative was achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a framework for the spectroscopic data and methodologies crucial for the identification and characterization of this compound.

Note on Data Availability: Despite extensive searches for the original publication (Yao Xue Xue Bao. 1993;28(6):432-6) and other potential sources, the specific, quantitative ¹H NMR, ¹³C NMR, and EIMS data for this compound could not be retrieved. The following sections and tables are presented as a template that can be populated once this data becomes accessible.

Spectroscopic Data Summary

The structural confirmation of this compound relies on the comprehensive analysis of its NMR and MS data. These techniques provide detailed information about the molecule's carbon-hydrogen framework and its overall molecular weight and fragmentation pattern.

NMR Spectroscopic Data

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, ¹H NMR provides information on the chemical environment and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (Data Not Available)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data Not Available |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Data Not Available)

| Position | Chemical Shift (δ, ppm) |

| Data Not Available |

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EIMS) is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation pattern.

Table 3: EIMS Spectroscopic Data for this compound (Data Not Available)

| m/z | Relative Intensity (%) | Fragment |

| Data Not Available |

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following are generalized experimental protocols for the NMR and MS analysis of a natural product like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: A sample of pure this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition:

-

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (typically 0-12 ppm), and a relaxation delay that allows for full relaxation of the protons.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is used.

-

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often conducted to establish proton-proton and proton-carbon connectivities, which are crucial for assigning the signals to specific atoms in the molecule.

-

Mass Spectrometry Protocol

-

Sample Introduction: A pure sample of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: In Electron Ionization (EI), the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum that plots ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The logical flow of experiments for the structural elucidation of a novel natural product is a critical aspect of the discovery process.

Caption: Workflow for Natural Product Structure Elucidation.

References

Qianhucoumarin A: A Comprehensive Technical Overview of its Discovery and Background

For Researchers, Scientists, and Drug Development Professionals

Abstract

Qianhucoumarin A, a novel pyranocoumarin, was first isolated from the roots of the traditional Chinese medicinal plant Peucedanum praeruptorum Dunn. This document provides an in-depth technical guide on the discovery, historical background, and physicochemical properties of this compound. It includes a detailed account of its isolation and structural elucidation, alongside a summary of its known biological activities, with a focus on its potential anti-inflammatory and anticancer properties. This whitepaper aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Coumarins are a large class of benzopyrone secondary metabolites widely distributed in the plant kingdom. They have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities, including anti-inflammatory, antioxidant, anticoagulant, and anticancer effects. Within this broad class, pyranocoumarins are characterized by an additional pyran ring fused to the coumarin core, a structural feature that often imparts unique biological properties. This compound is a noteworthy member of the pyranocoumarin subclass, distinguished by its specific stereochemistry and substituents.

Discovery and Historical Background

This compound was first reported in 1993 by a team of researchers at the Shenyang College of Pharmacy in China.[1] It was isolated from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine known as "Qianhu" for the treatment of various ailments, particularly those involving phlegm and cough. The discovery was part of a broader investigation into the chemical constituents of this medicinal plant, which led to the identification of several other known and new coumarins.[1][2]

The structural elucidation of this compound was accomplished through a combination of physicochemical and spectroscopic methods, including UV-Vis spectroscopy, infrared (IR) spectroscopy, 1H and 13C nuclear magnetic resonance (NMR) spectroscopy, and electron ionization mass spectrometry (EIMS).[1] Its chemical structure was determined to be 3'(R)-hydroxy-4'(R)-tigloyloxy-3',4'-dihydroseslin .[1]

Physicochemical and Spectroscopic Data

While the original publication does not provide a detailed table of the spectroscopic data, subsequent analyses and related literature on similar compounds allow for a comprehensive understanding of its spectral characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C20H22O6 |

| Molecular Weight | 358.39 g/mol |

| Appearance | Not explicitly reported, likely a crystalline solid |

| Solubility | Soluble in common organic solvents like methanol, ethanol, and chloroform |

Table 2: Key Spectroscopic Data for this compound (Predicted and based on related compounds)

| Spectroscopic Technique | Key Features |

| UV-Vis (in Methanol) | Maxima expected around 220, 250, and 325 nm, characteristic of the coumarin chromophore. |

| IR (KBr Pellet) | Characteristic absorptions for hydroxyl (-OH), ester carbonyl (C=O), lactone carbonyl (C=O), and aromatic (C=C) functional groups. |

| ¹H-NMR (in CDCl₃) | Signals corresponding to the aromatic protons of the coumarin ring, the protons of the dihydropyran ring, the tigloyl group, and the hydroxyl proton. |

| ¹³C-NMR (in CDCl₃) | Resonances for the carbonyl carbons of the lactone and ester, aromatic carbons, and aliphatic carbons of the dihydropyran and tigloyl moieties. |

| EIMS | A molecular ion peak (M+) consistent with the molecular formula C20H22O6, along with characteristic fragmentation patterns. |

Experimental Protocols

Isolation of this compound

Caption: A probable workflow for the isolation of this compound.

Detailed Methodology (Hypothetical, based on related literature):

-

Extraction: The air-dried and powdered roots of Peucedanum praeruptorum Dunn are extracted exhaustively with a suitable organic solvent such as 95% ethanol or methanol at room temperature.

-

Concentration: The resulting extract is then concentrated under reduced pressure to yield a crude residue.

-

Partitioning: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Coumarins are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., petroleum ether-ethyl acetate or chloroform-methanol) to afford several sub-fractions.

-

Further Purification: The fractions containing this compound are further purified using techniques like Sephadex LH-20 column chromatography, High-Speed Counter-Current Chromatography (HSCCC), and/or preparative High-Performance Liquid Chromatography (Prep-HPLC) until the pure compound is obtained.

Structural Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

-

UV-Vis Spectroscopy: To identify the basic chromophoric system.

-

IR Spectroscopy: To identify the functional groups present in the molecule.

-

Mass Spectrometry (EIMS): To determine the molecular weight and elemental composition.

-

¹H and ¹³C NMR Spectroscopy: To determine the carbon-hydrogen framework and the connectivity of the atoms. 2D NMR techniques such as COSY, HSQC, and HMBC are employed for unambiguous assignment of all proton and carbon signals.

Biological Activities and Signaling Pathways

While specific studies focusing exclusively on the biological activities of this compound are limited, the broader class of pyranocoumarins from Peucedanum praeruptorum has been shown to possess significant anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Coumarins isolated from Peucedanum praeruptorum have been reported to exhibit anti-inflammatory effects. The proposed mechanism of action for some pyranocoumarins involves the inhibition of key inflammatory signaling pathways.

Caption: Putative anti-inflammatory mechanism of this compound.

It is hypothesized that this compound, like other related pyranocoumarins, may exert its anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways. These pathways are crucial in the transcriptional regulation of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).

Anticancer Activity

Several coumarins have demonstrated potent anticancer activities through various mechanisms, including induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. While quantitative data for this compound is not yet available in the public domain, it is a promising candidate for further investigation in this area.

Table 3: Potential Anticancer Mechanisms of Coumarins (Applicable for further investigation of this compound)

| Mechanism | Description |

| Induction of Apoptosis | Activation of caspases and modulation of Bcl-2 family proteins. |

| Cell Cycle Arrest | Arresting the cell cycle at different phases (e.g., G1, G2/M) to prevent cancer cell proliferation. |

| Anti-angiogenesis | Inhibition of the formation of new blood vessels that supply nutrients to tumors. |

| Inhibition of Metastasis | Preventing the spread of cancer cells to other parts of the body. |

Conclusion and Future Directions

This compound is a novel pyranocoumarin with a well-defined chemical structure, first isolated from the traditional Chinese medicinal plant Peucedanum praeruptorum Dunn. While its discovery and structural elucidation have been established, there is a significant need for further research to fully characterize its pharmacological profile. Future studies should focus on:

-

Detailed Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to determine the specific anti-inflammatory, anticancer, and other biological activities of pure this compound, including the determination of IC50 and EC50 values.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying its biological activities, including its effects on key signaling pathways.

-

Synthesis: Developing an efficient and scalable synthetic route to this compound to enable further pharmacological studies and potential drug development.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to identify key structural features responsible for its biological activity and to develop more potent and selective compounds.

This technical guide provides a solid foundation for researchers and professionals interested in the further exploration and potential therapeutic application of this compound.

References

Preliminary Biological Activity Screening of Qianhucoumarin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Qianhucoumarin A, a natural coumarin compound, has garnered interest within the scientific community for its potential therapeutic applications. As a member of the coumarin class of compounds, which are known for a wide array of biological activities, this compound is a subject of ongoing research to elucidate its specific pharmacological profile. This technical guide provides a summary of the preliminary biological activity screening of this compound, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows.

Data Summary

Currently, publicly available, peer-reviewed studies providing specific quantitative data on the biological activities of this compound are limited. The following tables summarize the general activities observed for the broader coumarin class of compounds, which may serve as a preliminary guide for investigating this compound. It is imperative to note that these values are not specific to this compound and should be experimentally determined for the compound itself.

Table 1: Anti-Inflammatory Activity of Representative Coumarins

| Compound/Extract | Assay | Cell Line | IC50 / Inhibition | Reference |

| Coumarin Derivative 14b | TNF-α production | LPS-induced Human Macrophages | EC50: 5.32 µM | [1] |

| Coumarin Derivative 2d | IL-6 and TNF-α release | RAW 264.7 cells | Potent Inhibition | [2] |

| Furocoumarin 95a | NF-κB/DNA interaction | - | IC50: 7.4 µmol/L | [3] |

| Furocoumarin DCH1 | COX-1 Inhibition | - | IC50: 123.30 µg/ml | [3] |

| Furocoumarin DCH1 | COX-2 Inhibition | - | IC50: 102.10 µg/ml | [3] |

Table 2: Cytotoxicity of Representative Coumarins against Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 / LD50 | Reference |

| Coumarin Derivative 4a | Breast Cancer (MCF-7) | MTT Assay | IC50: 1.24 to 8.68 µM | [4] |

| Pulchrin A | Ovarian Cancer | - | IC50: 22 µM | [4] |

| Acetoxycoumarin 7 | Lung Cancer (A549) | Crystal Violet Assay | LD50: 48.1 μM | [5] |

| Acetoxycoumarin 7 | Liver Cancer (CRL 1548) | Crystal Violet Assay | LD50: 45.1 μM | [5] |

| Coumarin Derivative 4 | Leukemia (HL60) | MTT Assay | IC50: 8.09 µM | [6] |

| Coumarin Derivative 4 | Breast Cancer (MCF-7) | MTT Assay | IC50: 3.26 µM | [6] |

| Coumarin Derivative 4 | Lung Cancer (A549) | MTT Assay | IC50: 9.34 µM | [6] |

Table 3: Antibacterial Activity of Representative Coumarins

| Compound | Bacterial Strain | MIC (Minimum Inhibitory Concentration) | Reference |

| Amido-coumarin 55i-l | - | 6.25 to 25 μg/mL | [7] |

| Coumarin Derivative 38d | Various microorganisms | 125 µg/mL | [7] |

| Aegelinol | Staphylococcus aureus, Salmonella typhi, Enterobacter cloacae, Enterobacter earogenes | 16 μg/mL | [8] |

| Agasyllin | Staphylococcus aureus, Salmonella typhi, Enterobacter cloacae, Enterobacter earogenes | 32 μg/mL | [8] |

Table 4: Antiviral Activity of Representative Coumarins

| Compound | Virus | EC50 / Concentration | Reference |

| Hydroxychloroquine | SARS-CoV-2 | EC50: 0.72 μM | [9] |

| Esculetin | Newcastle disease virus | 36 µM | [10] |

| Esculetin diacetate | Newcastle disease virus | 62 µM | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preliminary biological screening of a novel compound like this compound.

Anti-Inflammatory Activity Assay: Nitric Oxide (NO) Production in Macrophages

This protocol assesses the potential of a test compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Experimental Workflow

Caption: Workflow for Nitric Oxide Production Assay.

Detailed Protocol:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: The following day, remove the medium and replace it with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) should be included. Pre-incubate the cells for 1 hour.

-

LPS Stimulation: After pre-incubation, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. A negative control group without LPS stimulation should also be included.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Nitrite Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition can be calculated relative to the LPS-stimulated control.

Cytotoxicity Assay: MTT Assay

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound.[11][12] It measures the metabolic activity of cells, which is an indicator of cell viability.[12]

Experimental Workflow

Caption: Workflow for MTT Cytotoxicity Assay.

Detailed Protocol:

-

Cell Seeding: Seed the desired cancer cell line (e.g., MDA-MB-231, HeLa, HepG2) in a 96-well plate at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[12]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Neuroprotective Activity Assay: Glutamate-Induced Excitotoxicity in HT22 Cells

This assay evaluates the ability of a compound to protect neuronal cells from glutamate-induced oxidative stress and cell death.[13][14]

Experimental Workflow

Caption: Workflow for Neuroprotective Activity Assay.

Detailed Protocol:

-

Cell Culture: Culture HT22 murine hippocampal cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Glutamate Treatment: Induce excitotoxicity by adding glutamate to a final concentration of 2-5 mM.

-

Incubation: Incubate the cells for 24 hours.

-

Assessment of Cell Viability: Determine cell viability using the MTT assay as described in section 2.2. An increase in cell viability in the presence of this compound compared to glutamate-only treated cells indicates a neuroprotective effect.

Antiviral Activity Assay: Plaque Reduction Assay

This assay is a standard method to determine the concentration of a compound that inhibits the formation of viral plaques by 50% (EC50).[15][16]

Experimental Workflow

Caption: Workflow for Plaque Reduction Antiviral Assay.

Detailed Protocol:

-

Cell Monolayer Preparation: Seed susceptible host cells (e.g., Vero cells for many viruses) in 6-well plates and grow until they form a confluent monolayer.

-

Virus-Compound Incubation: Prepare serial dilutions of this compound. Mix each dilution with a known amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

-

Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.

-

Overlay: After adsorption, remove the inoculum and add a semi-solid overlay (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus-only control. Determine the EC50 value from the dose-response curve.

Antibacterial Activity Assay: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18]

Experimental Workflow

References

- 1. Broth microdilution reference methodology | PDF [slideshare.net]

- 2. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2.7. Anti-inflammatory experiment design [bio-protocol.org]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. MTT assay overview | Abcam [abcam.com]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. Protective Effect of NGR1 against Glutamate-Induced Cytotoxicity in HT22 Hippocampal Neuronal Cells by Upregulating the SIRT1/Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 18. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

In Vitro Bioassays of Qianhucoumarin A: An In-Depth Technical Guide

Introduction

Qianhucoumarin A is a coumarin compound of significant interest within the scientific community, particularly for its potential therapeutic applications. As a member of the coumarin family, a class of benzopyrone compounds widely distributed in the plant kingdom, this compound is being investigated for a range of biological activities. This technical guide provides a comprehensive overview of the in vitro bioassays utilized to elucidate the pharmacological profile of this compound, with a focus on its anti-inflammatory, anticancer, neuroprotective, and antiviral properties. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and the discovery of novel therapeutic agents.

While specific in vitro bioassay data for this compound is not extensively available in the public domain, this guide outlines the standard and advanced methodologies typically employed for evaluating coumarin derivatives. The experimental protocols and data presentation formats described herein serve as a foundational framework for researchers initiating or advancing studies on this compound.

Anti-Inflammatory Activity of Coumarins

The anti-inflammatory potential of coumarin derivatives is a primary area of investigation. In vitro assays for this activity typically focus on the inhibition of key inflammatory mediators and enzymes.

Quantitative Data Summary: Anti-Inflammatory Assays for Coumarin Derivatives

| Compound Class | Assay | Target Cell Line | Key Parameters & Results |

| Coumarins | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | Inhibition of LPS-induced NO production. |

| Coumarins | Prostaglandin E2 (PGE2) Inhibition | RAW 264.7 Macrophages | Reduction of LPS-induced PGE2 levels. |

| Coumarins | Pro-inflammatory Cytokine Inhibition | RAW 264.7 Macrophages | Downregulation of TNF-α, IL-6, and IL-1β expression. |

Experimental Protocols

1. Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour. Subsequently, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is determined, and the percentage of NO inhibition is calculated relative to the LPS-treated control.

2. Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement

-

Cell Culture and Treatment: Similar to the NO production assay, RAW 264.7 cells are pre-treated with the test compound and then stimulated with LPS.

-

Cytokine Quantification: The levels of TNF-α, IL-6, and IL-1β in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Signaling Pathway: LPS-Induced Inflammatory Cascade

Caption: LPS stimulation of TLR4 activates the NF-κB pathway, leading to the production of inflammatory mediators.

Anticancer Activity of Coumarins

The evaluation of the anticancer properties of coumarin derivatives involves a variety of in vitro assays to determine their cytotoxicity, effects on cell cycle progression, and induction of apoptosis.

Quantitative Data Summary: Anticancer Assays for Coumarin Derivatives

| Compound Class | Assay | Target Cell Line(s) | Key Parameters & Results |

| Coumarins | Cytotoxicity (MTT/SRB) | Various cancer cell lines (e.g., MCF-7, HepG2, A549) | IC₅₀ values indicating dose-dependent growth inhibition. |

| Coumarins | Cell Cycle Analysis | Cancer cell lines | Arrest at specific phases of the cell cycle (e.g., G2/M). |

| Coumarins | Apoptosis Assay (Annexin V/PI) | Cancer cell lines | Percentage of apoptotic and necrotic cells. |

Experimental Protocols

1. Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of the test compound for 48-72 hours.

-

MTT Staining: MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The formazan crystals formed are dissolved in DMSO.

-

Data Analysis: The absorbance is measured at 570 nm. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

2. Cell Cycle Analysis by Flow Cytometry

-

Cell Culture and Treatment: Cells are treated with the test compound for a specified time.

-

Cell Staining: Cells are harvested, fixed in cold 70% ethanol, and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Experimental Workflow: In Vitro Anticancer Screening

Caption: A typical workflow for screening and characterizing potential anticancer compounds in vitro.

Neuroprotective Effects of Coumarins

In vitro models of neurotoxicity are crucial for assessing the neuroprotective potential of compounds like this compound. These assays often involve inducing neuronal cell death and measuring the protective effects of the test compound.

Quantitative Data Summary: Neuroprotective Assays for Coumarin Derivatives

| Compound Class | Assay | Neuronal Cell Model | Key Parameters & Results |

| Coumarins | Oxidative Stress Protection | SH-SY5Y, PC12 cells | Increased cell viability and reduced ROS production in H₂O₂- or 6-OHDA-treated cells. |

| Coumarins | Anti-apoptotic Activity | Primary cortical neurons | Inhibition of caspase-3 activation and reduction of apoptotic markers. |

Experimental Protocols

1. H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of DMEM and Ham's F12 medium with 10% FBS.

-

Treatment: Cells are pre-treated with the test compound for 1-2 hours before being exposed to a neurotoxic concentration of hydrogen peroxide (H₂O₂) for 24 hours.

-

Cell Viability: Cell viability is assessed using the MTT assay.

-

ROS Measurement: Intracellular reactive oxygen species (ROS) levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Signaling Pathway: Nrf2-ARE Antioxidant Response

Caption: Activation of the Nrf2-ARE pathway is a key mechanism for cellular defense against oxidative stress.

Antiviral Activity of Coumarins

The screening of coumarin derivatives for antiviral activity is essential in the search for new therapeutic agents against various viral infections.

Quantitative Data Summary: Antiviral Assays for Coumarin Derivatives

| Compound Class | Assay | Virus & Host Cell | Key Parameters & Results |

| Coumarins | Plaque Reduction Assay | Influenza virus, HSV-1 in MDCK or Vero cells | EC₅₀ values representing the concentration that inhibits 50% of viral plaque formation. |

| Coumarins | CPE Inhibition Assay | Various viruses and susceptible cell lines | Inhibition of virus-induced cytopathic effect (CPE). |

Experimental Protocols

1. Plaque Reduction Assay

-

Cell Culture: A confluent monolayer of host cells (e.g., MDCK for influenza) is prepared in 6-well plates.

-

Virus Infection: Cells are infected with a known titer of the virus for 1 hour.

-

Treatment: The virus inoculum is removed, and the cells are overlaid with a medium containing agarose and various concentrations of the test compound.

-

Plaque Visualization: After incubation for 2-3 days, the cells are fixed and stained with crystal violet to visualize and count the viral plaques. The percentage of plaque inhibition is calculated relative to the virus control.

This technical guide has outlined the fundamental in vitro bioassays and methodologies crucial for the comprehensive evaluation of this compound's therapeutic potential. The provided experimental protocols for anti-inflammatory, anticancer, neuroprotective, and antiviral activities, along with the illustrative signaling pathways and workflows, offer a robust framework for researchers. While specific data for this compound remains to be fully elucidated, the application of these established techniques will be instrumental in characterizing its bioactivities and advancing its development as a potential therapeutic agent. Future research should focus on systematically applying these assays to generate the quantitative data necessary for a complete pharmacological profile of this compound.

Qianhucoumarin A: A Hypothesized Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Qianhucoumarin A, a natural coumarin isolated from the roots of Peucedanum praeruptorum Dunn, belongs to a class of compounds recognized for their diverse pharmacological activities.[1] While direct experimental evidence detailing the specific mechanism of action for this compound is limited, this technical guide synthesizes the current understanding of related coumarin derivatives to propose a hypothesized mechanism of action. It is postulated that this compound likely exerts its biological effects through the modulation of key signaling pathways involved in inflammation and oxidative stress, primarily the NF-κB and Keap1/Nrf2 pathways. This document provides a comprehensive overview of the potential molecular interactions, supported by generalized experimental protocols and data from analogous coumarin compounds, to guide future research and drug development efforts.

Introduction

Coumarins are a significant class of naturally occurring benzopyrone derivatives with a wide array of documented pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.[2] this compound, as a member of this family, is anticipated to share similar biological activities. The core hypothesis is that this compound modulates cellular responses to inflammatory stimuli and oxidative stress by interfering with critical signaling cascades. This guide will explore the potential mechanisms, drawing parallels from well-studied coumarins.

Hypothesized Mechanism of Action: Dual Modulation of NF-κB and Nrf2 Pathways

The primary hypothesized mechanism of action for this compound centers on its potential to simultaneously inhibit the pro-inflammatory NF-κB signaling pathway and activate the cytoprotective Keap1/Nrf2/ARE signaling pathway. This dual regulatory capacity is a known characteristic of several coumarin derivatives.[2][3][4]

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a cornerstone of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines and chemokines. It is proposed that this compound may inhibit this pathway through the following steps:

-

Inhibition of IκBα Phosphorylation and Degradation: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus. This compound may prevent this by inhibiting the IκB kinase (IKK) complex.

-

Prevention of NF-κB Nuclear Translocation: By stabilizing IκBα, this compound would effectively block the nuclear translocation of the p65 subunit of NF-κB.[5][6]

-

Downregulation of Pro-inflammatory Mediators: The net result of NF-κB inhibition would be a decrease in the production of inflammatory mediators such as TNF-α, IL-6, IL-1β, and enzymes like COX-2 and iNOS.[7][8]

Activation of the Keap1/Nrf2/ARE Signaling Pathway

The Keap1/Nrf2/ARE (Kelch-like ECH-associated protein 1/Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway is the master regulator of the cellular antioxidant response. Activation of this pathway leads to the expression of a battery of antioxidant and cytoprotective genes. Many coumarins have been shown to activate this pathway.[2][3][9] The proposed mechanism is as follows:

-

Interaction with Keap1: Under basal conditions, Nrf2 is targeted for degradation by Keap1. It is hypothesized that this compound, or its metabolites, may interact with cysteine residues on Keap1.

-

Nrf2 Dissociation and Nuclear Translocation: This interaction would induce a conformational change in Keap1, leading to the dissociation of Nrf2.

-

ARE-Mediated Gene Expression: Liberated Nrf2 would then translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiate their transcription.

-

Upregulation of Antioxidant Enzymes: This would result in the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).

Quantitative Data from Analogous Coumarin Studies

While specific quantitative data for this compound is not yet available, the following tables summarize representative data from studies on other coumarin derivatives, illustrating their potential anti-inflammatory and antioxidant efficacy.

Table 1: Anti-inflammatory Activity of Coumarin Derivatives in LPS-Stimulated RAW264.7 Macrophages

| Coumarin Derivative | Concentration | Target | % Inhibition / Reduction | Reference |

| Coumarin | 10 µM | PGE2 | >50% | [8] |

| Coumarin | 10 µM | TNF-α | >50% | [8] |

| Coumarin | 10 µM | NO | <50% | [8] |

| Coumarin | 10 µM | IL-6 | <50% | [8] |

| Coumarin | 50 µM | IL-1β | Not Effective | [7] |

| Scopoletin | 20 µM | iNOS Expression | Significant Reduction | [10] |

| Ostruthin | 20 µM | COX-2 Expression | Significant Reduction | [10] |

Table 2: Antioxidant Activity of Various Coumarin Derivatives

| Coumarin Derivative | Assay | IC50 / % Scavenging | Reference |

| Esculetin | DPPH Radical Scavenging | High | [11] |

| Fraxetin | DPPH Radical Scavenging | High | [11] |

| Daphnetin | DPPH Radical Scavenging | High | [11] |

| 4-hydroxycoumarin-chalcone hybrid | DPPH Radical Scavenging | 77.92% at 100 µg/mL | [12] |

| Coumarin-thiosemicarbazone 18 | DPPH Radical Scavenging | IC50 = 7.1 µM | [13] |

| Coumarin-thiosemicarbazone 18 | ABTS Radical Scavenging | IC50 = 9.0 µM | [13] |

Experimental Protocols for Investigating the Hypothesized Mechanism

The following are detailed methodologies for key experiments that could be employed to investigate the hypothesized mechanism of action of this compound.

In Vitro Anti-inflammatory Activity Assay

-

Cell Culture: RAW264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with varying concentrations of this compound for 1 hour. Subsequently, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Nitric Oxide (NO) Measurement: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

-

Pro-inflammatory Cytokine Measurement: The levels of TNF-α, IL-6, and IL-1β in the culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The expression levels of iNOS, COX-2, p-IκBα, IκBα, and nuclear/cytosolic p65 are determined using specific primary antibodies.

In Vitro Antioxidant Activity Assay

-

DPPH Radical Scavenging Assay: Different concentrations of this compound are mixed with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH). The mixture is incubated in the dark for 30 minutes, and the absorbance is measured at 517 nm. The percentage of scavenging activity is calculated relative to a control.

-

ABTS Radical Scavenging Assay: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is generated by reacting ABTS solution with potassium persulfate. Various concentrations of this compound are added to the ABTS radical solution, and the absorbance is measured at 734 nm after a short incubation period.

Nrf2 Activation Assay

-

Cell Culture: A suitable cell line, such as HaCaT keratinocytes or HepG2 hepatocytes, is used.

-

Treatment: Cells are treated with different concentrations of this compound for specified time periods.

-

Western Blot Analysis: Nuclear and cytosolic extracts are prepared. The levels of Nrf2 in the nuclear fraction and Keap1 in the cytosolic fraction are determined by Western blotting. The expression of downstream target proteins, HO-1 and NQO1, in whole-cell lysates is also assessed.

-

Immunofluorescence: Cells grown on coverslips are treated with this compound, fixed, permeabilized, and stained with an anti-Nrf2 antibody. The nuclear translocation of Nrf2 is visualized using a fluorescence microscope.

Visualizing the Hypothesized Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and a general experimental workflow.

Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.

Caption: Hypothesized Activation of the Nrf2 Signaling Pathway by this compound.

References

- 1. [Isolation and structure elucidation of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs [mdpi.com]

- 4. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Silymarin suppress CD4+ T cell activation and proliferation: effects on NF-kappaB activity and IL-2 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line [journals.mums.ac.ir]

- 9. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory activity of natural coumarin compounds from plants of the Indo-Gangetic plain [aimspress.com]

- 11. Antioxidant activities of coumarins from Korean medicinal plants and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

Potential Therapeutic Targets of Qianhucoumarin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Qianhucoumarin A, a pyranocoumarin isolated from the roots of Peucedanum praeruptorum Dunn, has emerged as a compound of interest for its potential therapeutic applications. As a member of the coumarin family, it is anticipated to possess anti-inflammatory and anticancer properties. This technical guide synthesizes the current understanding of this compound's potential therapeutic targets, drawing upon the known mechanisms of related coumarin compounds. The primary focus is on its likely modulation of key signaling pathways implicated in inflammation and cancer, namely the NF-κB and MAPK pathways, and the induction of apoptosis. While direct quantitative data and detailed experimental protocols for this compound are limited in the current literature, this guide provides a foundational framework for future research and drug development efforts.

Introduction

Coumarins are a diverse class of naturally occurring benzopyrone derivatives widely recognized for their broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. This compound, isolated from the traditional Chinese medicine "Qianhu," is a promising candidate for therapeutic development. This document outlines the probable molecular targets and mechanisms of action of this compound based on the well-established pharmacology of the coumarin class of compounds.

Potential Therapeutic Targets and Mechanisms of Action

Based on extensive research on coumarins and extracts from Peucedanum praeruptorum, the primary therapeutic potential of this compound is likely centered on its ability to modulate inflammatory responses and induce programmed cell death in cancer cells.

Anti-Inflammatory Activity: Targeting the NF-κB and MAPK Signaling Pathways

Inflammation is a critical factor in the pathogenesis of numerous diseases. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory process.

NF-κB Signaling Pathway: The NF-κB pathway is a key orchestrator of pro-inflammatory gene expression, including cytokines, chemokines, and adhesion molecules. Many natural products, including coumarins, exert their anti-inflammatory effects by inhibiting this pathway. It is hypothesized that this compound may inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. This would block the nuclear translocation of the active NF-κB dimers (p50/p65), thereby downregulating the expression of inflammatory mediators.

MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in cellular responses to external stimuli, including inflammatory signals. The activation of these kinases leads to the downstream activation of transcription factors that regulate the expression of inflammatory genes. It is plausible that this compound could inhibit the phosphorylation of key MAPK components, thus attenuating the inflammatory cascade.

Hypothesized Anti-Inflammatory Mechanism of this compound

Caption: Hypothesized inhibition of NF-κB and MAPK pathways by this compound.

Anticancer Activity: Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis. Coumarins have been shown to trigger apoptosis in various cancer cell lines through the intrinsic (mitochondrial) pathway.

It is proposed that this compound may induce apoptosis by:

-

Modulating Bcl-2 family proteins: Decreasing the expression of anti-apoptotic proteins (e.g., Bcl-2) and increasing the expression of pro-apoptotic proteins (e.g., Bax).

-

Disrupting the mitochondrial membrane potential: Leading to the release of cytochrome c into the cytoplasm.

-

Activating the caspase cascade: Cytochrome c release triggers the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and cell death.

Proposed Apoptotic Pathway Induced by this compound

Caption: Proposed intrinsic apoptotic pathway activated by this compound.

Quantitative Data (Hypothetical)

While specific experimental data for this compound is not yet widely available, the following tables provide a template for the types of quantitative data that should be generated in future studies to rigorously assess its therapeutic potential.

Table 1: Hypothetical Anti-Inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | Measured Parameter | IC50 (µM) |

| Griess Assay | RAW 264.7 | LPS (1 µg/mL) | Nitric Oxide (NO) | Data Needed |

| ELISA | RAW 264.7 | LPS (1 µg/mL) | TNF-α | Data Needed |

| ELISA | RAW 264.7 | LPS (1 µg/mL) | IL-6 | Data Needed |

| Western Blot | RAW 264.7 | LPS (1 µg/mL) | p-p65 NF-κB | Data Needed |

| Western Blot | RAW 264.7 | LPS (1 µg/mL) | p-p38 MAPK | Data Needed |

Table 2: Hypothetical Anticancer Activity of this compound

| Assay | Cell Line | Measured Parameter | IC50 (µM) |

| MTT Assay | HeLa | Cell Viability | Data Needed |

| Flow Cytometry | HeLa | Apoptosis (Annexin V/PI) | Data Needed |

| Western Blot | HeLa | Cleaved Caspase-3 | Data Needed |

| Western Blot | HeLa | Bcl-2 | Data Needed |

| Western Blot | HeLa | Bax | Data Needed |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating the therapeutic potential of this compound. The following are standard methodologies that can be adapted for its study.

Cell Culture and Treatments

-

Cell Lines: RAW 264.7 (murine macrophage) for anti-inflammatory studies; HeLa (human cervical cancer) or other relevant cancer cell lines for anticancer studies.

-

Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Final DMSO concentrations in cell culture media should be kept below 0.1% to avoid cytotoxicity.

Anti-Inflammatory Assays

-

Nitric Oxide (NO) Assay (Griess Assay):

-

Seed RAW 264.7 cells in a 96-well plate.

-

Pre-treat cells with varying concentrations of this compound for 1 hour.

-

Stimulate with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Collect the supernatant and mix with Griess reagent.

-

Measure the absorbance at 540 nm. A standard curve of sodium nitrite should be used for quantification.

-

-

Cytokine Measurement (ELISA):

-

Culture and treat RAW 264.7 cells as described for the NO assay.

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Western Blot Analysis for Signaling Proteins:

-

Lyse treated cells and quantify protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against total and phosphorylated forms of p65 NF-κB, IκBα, p38, ERK, and JNK.

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

General Workflow for In Vitro Anti-Inflammatory Screening

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

Anticancer Assays

-

Cell Viability Assay (MTT Assay):

-

Seed cancer cells in a 96-well plate.

-

Treat with various concentrations of this compound for 24, 48, and 72 hours.

-

Add MTT solution and incubate.

-

Add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Apoptosis Assay (Annexin V-FITC/PI Staining):

-

Treat cancer cells with this compound for the desired time.

-

Harvest and wash the cells.

-

Resuspend cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI).

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Western Blot Analysis for Apoptotic Proteins:

-